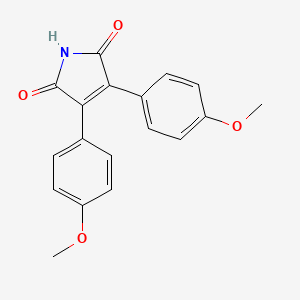

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)-

Description

1H-Pyrrole-2,5-dione (maleimide) derivatives are a class of heterocyclic compounds with diverse applications, ranging from medicinal chemistry to materials science. The compound 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- features two 4-methoxyphenyl substituents at the 3- and 4-positions of the maleimide core. This substitution pattern introduces electron-donating methoxy groups, which influence electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

3,4-bis(4-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-13-7-3-11(4-8-13)15-16(18(21)19-17(15)20)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDXDCMVUJADCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NC2=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449388 | |

| Record name | 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108774-82-9 | |

| Record name | 3,4-Bis(4-methoxyphenyl)pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108774829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-BIS(4-METHOXYPHENYL)PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D84D8HP7WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Diazonium Salt-Mediated Coupling

The most widely documented method involves a two-step diazonium salt coupling strategy. As detailed in a 2019 patent, 4-bromoaniline undergoes diazotization using sodium nitrite (NaNO₂) and fluoroboric acid (HBF₄) in aqueous medium at 0–5°C (Equation 1):

$$

\text{4-Bromoaniline} + \text{NaNO}2 + \text{HBF}4 \rightarrow \text{4-Bromophenyldiazonium tetrafluoroborate} + \text{H}2\text{O} + \text{NaBF}4 \quad

$$

The resulting diazonium salt reacts with maleimide in dimethylformamide (DMF) using cuprous chloride (CuCl) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) as catalytic partners. Key parameters include:

This method achieves yields up to 88.5% for the diazonium intermediate and 82% for the final product, bypassing traditional palladium-catalyzed approaches that require inert atmospheres.

Decarbonylation of Fused Pyrrole-Diones

Recent advances in hetero-Diels-Alder chemistry demonstrate that 4-acyl-1H-pyrrole-2,3-diones can undergo thermal decarbonylation to form reactive acyl(imidoyl)ketenes. Though primarily applied to oxazine synthesis, this pathway could be adapted for 3,4-bis(aryl) derivatives by substituting the acyl group with methoxyphenyl units. Reaction conditions critical for ketene stability include:

$$

\text{Temperature} > 140^\circ\text{C}, \quad \text{Anhydrous Solvents (e.g., acetonitrile)} \quad

$$

Mechanistic Insights and Kinetic Considerations

Catalytic Cycle in Copper-Mediated Coupling

The CuCl/TMEDA system operates via a single-electron transfer (SET) mechanism:

- Oxidation : Cu(I) oxidizes diazonium salt to aryl radical, releasing N₂ and H⁺.

- Radical Addition : Aryl radical attacks maleimide’s α,β-unsaturated carbonyl system.

- Reductive Elimination : Cu(II) reverts to Cu(I), closing the catalytic cycle.

TMEDA acts as a bidentate ligand, stabilizing Cu(I) and preventing disproportionation. Side reactions arise primarily from diazonium salt decomposition above 10°C, necessitating strict temperature control.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing dipolar intermediates. Comparative studies in ethanol/water mixtures show 15–20% lower yields due to protonation of the maleimide’s carbonyl oxygen, reducing electrophilicity.

Process Optimization and Scalability

Catalyst Screening

The patent identifies CuCl as superior to Pd-based catalysts (Table 1):

| Catalyst | Yield (%) | Cost (USD/mol) | Reaction Scale Demonstrated |

|---|---|---|---|

| CuCl/TMEDA | 82 | 12.50 | 10 g |

| Pd(OAc)₂ | 68 | 245.00 | 1 g |

Copper’s low cost and tolerance to oxygen make it ideal for industrial-scale synthesis.

Purification Strategies

Crude product purification employs:

- Recrystallization : Ethanol/water (3:1) removes unreacted maleimide (melting point difference: 92–94°C vs. 178–180°C).

- Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves regioisomers, though this adds 20–25% to production costs.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) shows ≥98% purity when reactions exceed 6 hours. Residual DMF (<0.1%) is quantified via GC-MS using heptane as internal standard.

Challenges and Mitigation Strategies

Diazonium Salt Instability

Decomposition pathways generate phenolic byproducts unless stabilized by:

Regioselectivity in Radical Addition

Maleimide’s symmetric structure ensures uniform 3,4-substitution, but asymmetric analogs require directing groups. Computational studies (DFT, B3LYP/6-31G) indicate methoxy’s +M effect directs radical attack to the *para position.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- has been evaluated for its potential antimicrobial and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific enzymes and cellular receptors, which can modulate metabolic pathways and trigger signaling cascades that lead to therapeutic effects.

Case Study: Anticancer Activity

Research has indicated that this compound can inhibit the proliferation of cancer cells through apoptosis induction. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

The compound has shown activity against a range of bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival. This property makes it a candidate for further development as an antimicrobial agent.

Organic Electronics

Due to its conjugated structure, 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- is being investigated for applications in organic electronics. Its electronic properties could be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune its solubility and conductivity through chemical modifications enhances its applicability in this field .

Photovoltaic Applications

The compound's optical properties are also being explored for use in photovoltaic devices. Its ability to absorb light effectively can contribute to more efficient energy conversion processes in solar cells .

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, it can interact with cellular receptors, triggering signaling cascades that result in various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

A. 3,4-Bis((4-methoxyphenyl)thio)-1H-pyrrole-2,5-dione (Compound 3e)

- Substituents : Thioether-linked 4-methoxyphenyl groups (S-C6H4-OCH3) .

- Synthesis : Prepared as a red amorphous solid (65% yield) via nucleophilic substitution.

- Applications : Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi.

- Key Data: 1H NMR: δ 3.74 (OCH3), 6.87–7.26 (aromatic protons). ESI-HRMS: [M+H]+ at m/z 434.0697 (C20H19NO6S2) .

B. Azo-Linked Bis Maleimide Derivatives (Compounds 1 and 2)

- Substituents : Azo (-N=N-) groups connecting phenyl or oxybisphenyl moieties .

- Applications : Corrosion inhibitors for mild steel in acidic environments (0.1 M HCl), with inhibition efficiencies up to 91.3% .

- Key Findings: Adsorption follows the Langmuir model, suggesting monolayer formation on metal surfaces. Electron-withdrawing azo groups enhance adsorption strength compared to electron-donating methoxy substituents.

- Comparison : The target compound’s methoxy groups may reduce corrosion inhibition efficiency compared to azo derivatives but improve solubility in polar solvents.

C. RI-1 (3-chloro-1-(3,4-dichlorophenyl)-4-morpholinyl-1H-pyrrole-2,5-dione)

- Substituents : Chlorine atoms and a morpholinyl group .

- Applications: Research chemical (non-diagnostic/therapeutic use).

D. Fluroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

- Substituents : Chlorine and fluorophenyl groups .

- Applications : Agricultural fungicide.

- Comparison : Halogenation in fluroimide enhances pesticidal activity but may raise environmental concerns, whereas methoxy groups in the target compound could prioritize biodegradability.

Key Trends :

- Electron-Donating vs. Withdrawing Groups : Methoxy groups (target compound) improve solubility and may favor interactions with biological targets, while halogens (RI-1, fluroimide) enhance reactivity and environmental persistence.

- Linker Effects : Thioether bonds (Compound 3e) increase lipophilicity, whereas azo groups (Compound 2) promote adsorption on metal surfaces.

Biological Activity

Overview

1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- (CAS No. 108774-82-9) is a pyrrole derivative notable for its diverse biological activities. Its structure features two methoxy-substituted phenyl groups, which enhance its solubility and potential interactions with biological targets. This compound has garnered attention in medicinal chemistry due to its promising applications in drug development, particularly in anticancer and antimicrobial therapies.

- Molecular Formula : C18H15NO4

- Molecular Weight : 309.316 g/mol

- LogP : 2.5469 (indicating moderate lipophilicity)

The biological activity of 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may inhibit key metabolic enzymes or bind to cellular receptors, which can trigger various signaling pathways leading to therapeutic effects.

Anticancer Properties

Research indicates that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds similar to 1H-Pyrrole-2,5-dione have shown the ability to inhibit the growth of various cancer cell lines such as colon cancer (HCT-116) and breast cancer lines. One study reported a compound with a similar structure demonstrating a growth inhibition concentration (GI50) of approximately M against these cell lines .

- In vivo Studies : Animal models have demonstrated that certain derivatives can inhibit tumor growth effectively. For example, in a chemically induced colon cancer model, specific pyrrole derivatives were able to reduce tumor size significantly .

Antimicrobial Activity

Pyrrole derivatives are also being studied for their antimicrobial properties:

- Mechanism : The interaction of these compounds with bacterial membranes can disrupt lipid packing and increase membrane permeability, leading to cell death .

Case Study 1: Synthesis and Evaluation of Antitumor Activity

A study synthesized several pyrrole derivatives and evaluated their potential as tyrosine kinase inhibitors. The results indicated that modifications in the side groups significantly impacted their biological activity. Molecular docking studies revealed stable interactions with ATP-binding domains of EGFR and VEGFR2, suggesting potential for targeted cancer therapies .

Case Study 2: Interaction with Lipid Bilayers

Research has shown that certain pyrrole derivatives can intercalate into lipid bilayers, affecting their conductance and capacity. This interaction suggests a mechanism by which these compounds could alter cellular signaling pathways or enhance drug delivery systems .

Comparative Analysis

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 1H-Pyrrole-2,5-dione, 3,4-bis(4-methoxyphenyl)- | Structure | Moderate (GI50 ~ M) | Promising |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Structure | High (inhibits various cancer cell lines) | Moderate |

Q & A

Basic: What synthetic methodologies are reported for 1H-Pyrrole-2,5-dione derivatives with bis(4-methoxyphenyl) substituents?

Methodological Answer:

The compound can be synthesized via multicomponent reactions. For example, a three-component protocol using aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde under solvent-free conditions yields pyrrolidinone derivatives. Reaction optimization includes varying temperature (80–120°C) and catalysts (e.g., acetic acid), with yields up to 85% . Another approach involves cyclization of bis(imino)alkyl precursors under acidic conditions, confirmed by FTIR and NMR . For crystallographic verification, X-ray diffraction (XRD) is employed, as demonstrated for analogous bis(4-methoxyphenoxy)phenyl derivatives .

Basic: How is the structural characterization of this compound performed in academic research?

Methodological Answer:

Structural confirmation involves:

- FTIR : Identification of carbonyl (C=O) stretches at ~1700 cm⁻¹ and methoxy (C-O) bands near 1250 cm⁻¹ .

- NMR : H NMR shows aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm); C NMR confirms pyrrole-dione carbons (~170 ppm) .

- XRD : Single-crystal analysis reveals bond lengths (e.g., C=O at 1.21 Å) and dihedral angles between aromatic rings (e.g., 75–85°), critical for understanding steric effects .

Advanced: What computational approaches are used to study its electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity .

- Electrostatic potential maps : Highlight electron-rich methoxy groups and electron-deficient pyrrole-dione core, guiding derivatization for applications like corrosion inhibition .

- Global reactivity descriptors : Electrophilicity index (ω) and chemical potential (μ) correlate with experimental inhibition efficiencies in acidic environments .

Advanced: How is this compound applied in corrosion inhibition studies, and what methodologies validate its efficacy?

Methodological Answer:

- Electrochemical Testing : Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 0.1 M HCl show inhibition efficiencies of 89–91% at 1 mM concentration. Adsorption follows the Langmuir isotherm, suggesting monolayer formation on mild steel .

- Surface Analysis : SEM/EDS confirms reduced pitting and elemental composition changes post-exposure, supporting inhibitor adsorption .

- Synergy with Halides : Synergistic effects with KI improve efficiency (>95%) due to enhanced surface coverage .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data across studies?

Methodological Answer:

- Cross-Validation : Combine XRD with solid-state NMR to address discrepancies in molecular packing vs. solution-phase structures .

- Dynamic NMR : Resolve ambiguities in tautomeric forms (e.g., keto-enol) by variable-temperature H NMR .

- Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 5%), ensuring accurate bond parameter reporting .

Advanced: What biological activities are reported for related pyrrole-dione derivatives, and how are they assessed?

Methodological Answer:

- Phospholipase Inhibition : Derivatives inhibit phospholipase C (IC₅₀ ~10 μM) via competitive binding assays, validated by fluorometric detection of IP₃ reduction .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) show dose-dependent apoptosis, linked to intracellular Ca²⁺ modulation .

- Structure-Activity Relationships (SAR) : Methoxy substitution enhances membrane permeability, quantified by logP values (~3.5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.